molecular formula C8H11NOS B3044276 Imino(methyl)(4-methylphenyl)-lambda6-sulfanone CAS No. 22132-97-4

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

Cat. No.: B3044276
CAS No.: 22132-97-4
M. Wt: 169.25 g/mol
InChI Key: XOMQMMJNWFJFBZ-UHFFFAOYSA-N
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Description

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone is an organic compound characterized by the presence of an imino group, a methyl group, and a 4-methylphenyl group attached to a lambda6-sulfanone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or peracids at room temperature.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various sulfonamide and sulfonothioate derivatives.

Scientific Research Applications

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonothioate derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Imino(methyl)(4-methylphenyl)-lambda6-sulfanone involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to and inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

    2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Shares a similar imino and methylphenyl structure but differs in the presence of a methoxy group and a phenol ring.

    Phenoxy-imine derivatives: These compounds contain an imine group attached to a phenoxy ring and exhibit similar reactivity patterns.

Uniqueness: Imino(methyl)(4-methylphenyl)-lambda6-sulfanone is unique due to its lambda6-sulfanone core, which imparts distinct chemical properties and reactivity. This structural feature allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Biological Activity

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone, also known by its CAS number 22132-97-4, is a sulfoximine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to isoniazid, a well-known antibiotic, and exhibits various biological effects that are being explored for therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 1-methyl-4-(methylsulfonimidoyl)benzene
  • Molecular Formula : C8H11NOS
  • Purity : Greater than 95% .

Biological Activity

This compound has shown promising biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • Similar to isoniazid, this compound may act as a prodrug that requires activation by bacterial catalase to exert its effects. It is hypothesized to disrupt mycolic acid biosynthesis in mycobacteria, leading to bactericidal effects against pathogens like Mycobacterium tuberculosis .
    • Preliminary studies indicate that it may exhibit activity against both gram-positive and gram-negative bacteria, as well as fungi .
  • Anticancer Potential :
    • Research suggests that sulfoximines, including this compound, may have anticancer properties. These compounds are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Mechanism of Action :
    • The proposed mechanism involves interference with cellular processes critical for bacterial survival and proliferation. This includes the inhibition of cell wall synthesis and potential disruption of nucleic acid synthesis pathways .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfoximines, including this compound, reported significant activity against M. tuberculosis strains. The compound was shown to inhibit bacterial growth effectively in vitro, suggesting its potential as a therapeutic agent in tuberculosis treatment .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Data Table: Biological Activities of this compound

Biological ActivityEffectivenessReference
AntimicrobialSignificant against M. tuberculosis
AntifungalModerate activity against fungi
AnticancerInduces apoptosis in cancer cell lines

Properties

IUPAC Name

imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMQMMJNWFJFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305941
Record name 1-(S-Methanesulfonimidoyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22132-97-4
Record name NSC172827
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172827
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(S-Methanesulfonimidoyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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